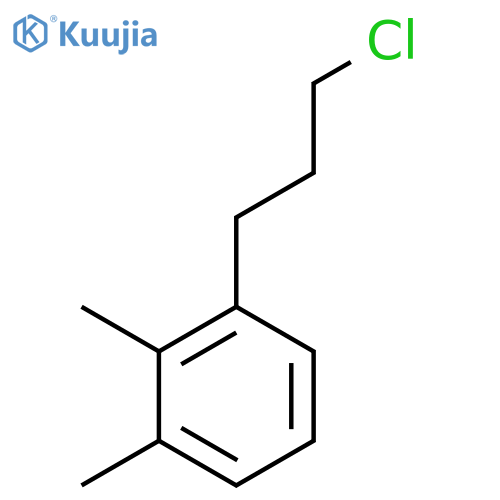Cas no 1339490-93-5 (1-(3-Chloropropyl)-2,3-dimethylbenzene)
1-(3-クロロプロピル)-2,3-ジメチルベンゼンは、有機合成中間体として重要な化合物です。分子式C11H15Clで表され、ベンゼン環に2,3位のメチル基と3-クロロプロピル基が結合した構造を有します。この化合物の特徴は、反応性の高いクロロプロピル基を有するため、さらに誘導体を合成する際の出発原料として有用です。特に医薬品や農薬、機能性材料の合成において、中間体としての応用が期待されます。また、適度な分子量と安定性を兼ね備えており、実験室規模から工業的生産まで幅広く利用可能です。有機溶媒への溶解性が良好で、取り扱いが比較的容易な点も利点です。

1339490-93-5 structure
商品名:1-(3-Chloropropyl)-2,3-dimethylbenzene
CAS番号:1339490-93-5
MF:C11H15Cl
メガワット:182.689802408218
CID:5005328
1-(3-Chloropropyl)-2,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl(3-chloropropyl)benzene
- 1-(3-chloropropyl)-2,3-dimethylbenzene
- 1-(3-Chloropropyl)-2,3-dimethylbenzene
-
- インチ: 1S/C11H15Cl/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3
- InChIKey: PZDFOHRMNWXOJS-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-(3-Chloropropyl)-2,3-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008992-500mg |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010008992-250mg |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010008992-1g |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
1-(3-Chloropropyl)-2,3-dimethylbenzene 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1339490-93-5 (1-(3-Chloropropyl)-2,3-dimethylbenzene) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
